2-Bromo-2,2-difluoroethanol
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Overview
Description
2-Bromo-2,2-difluoroethanol (BDFE) is an alkoxy group that is a carboxylic acid with a cyclic structure . It is an industrial chemical used in the production of medicines and as an organic base . The molecular formula is CHBrFO, with an average mass of 160.945 Da .
Synthesis Analysis
The industrial process for BDFE involves the reaction of ammonia with ethylene in the presence of aluminium oxide to produce ethane bromide . This process creates ammonium salt, which is then reacted with phenol or benzene to produce this compound . Another process involves reducing a bromodifluoroacetic acid derivative using an ate hydride complex as a reducing agent .Molecular Structure Analysis
The molecular structure of this compound consists of 6 atoms and 5 bonds . The molecular formula is CHBrFO .Chemical Reactions Analysis
BDFE has been shown to be chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine . In one process, bromine difluoro acetic acid derivative is used as a starting raw material .Physical And Chemical Properties Analysis
The physical form of this compound is liquid . It has a molecular weight of 160.95 g/mol .Scientific Research Applications
Synthesis Methods
2-Bromo-2,2-difluoroethanol and its derivatives have diverse applications in chemical synthesis. For instance, 2,2-Difluoroethanol can be synthesized through several methods, such as the reduction of difluoroacetic acid or acetate by metal borohydride and the catalytic hydrogenation of difluoroacetyl chloride. This synthesis is notable for its use of commercially available reagents, simple reaction conditions, and satisfactory yield, making it suitable for industrialized production (Yan Zong-gang, 2010).
Chemical Transformations
This compound plays a role in various chemical transformations. For example, 2-Bromo-3,3-difluoroallylic acetates can be prepared from carbonyl compounds and undergo selective elimination to yield 1,1-difluoroallenes (M. Yokota et al., 2009). Furthermore, 2-Bromo-3-arylpropenyl trifluoromethyl ketones, through a domino reaction with secondary amines, yield 2-amino-1-trifluoromethyl indenols, showcasing the utility of this compound in complex organic syntheses (A. Rulev et al., 2007).
Photocatalytic Reactions
In photocatalytic reactions, this compound derivatives have been used to facilitate complex chemical syntheses. A study demonstrated the use of ethyl 2-bromo-2,2-difluoroacetate with alkenes under irradiation by a blue LED in a visible-light-driven direct 2,2-difluoroacetylation process, yielding various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Y. Furukawa et al., 2020).
Molecular Structure Studies
This compound has been instrumental in studies exploring molecular structures and interactions. For instance, microwave spectra and intramolecular hydrogen bonding of 2-bromoethanol provided insights into molecular coordinates and structures, highlighting the importance of this compound in structural chemistry (R. G. Azrak, E. Wilson, 1970).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromo-2,2-difluoroethanol (BDFE) is primarily used as an intermediate in the production of medicines and functional materials such as fluorine-containing polymers . It is an industrial chemical that serves as an organic base .
Mode of Action
BDFE is chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine . The industrial process for BDFE involves the reaction of ammonia with ethylene in the presence of aluminium oxide to produce ethane bromide .
Biochemical Pathways
It is known that bdfe can be used as a starting material to carry out the esterification step, the sulfination step, and the oxidation step in this order, thereby producing a 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salt .
Result of Action
The specific molecular and cellular effects of BDFE’s action depend on the particular chemical reactions it is involved in. As an intermediate in the production of various compounds, its primary role is to contribute to the structural and functional properties of these compounds .
properties
IUPAC Name |
2-bromo-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZJZXPWYLNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
420-94-0 |
Source
|
Record name | 2-bromo-2,2-difluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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